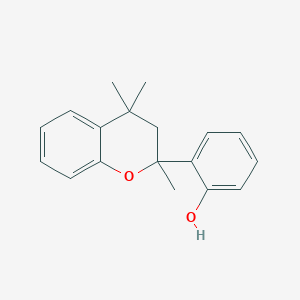
2'-hydroxy-2,4,4-trimethylflavan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2'-hydroxy-2,4,4-trimethylflavan typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,4-trimethyl-2H-chromene with phenol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
化学反応の分析
Types of Reactions
2'-hydroxy-2,4,4-trimethylflavan undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chroman ring can be reduced to form dihydro derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2'-hydroxy-2,4,4-trimethylflavan has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2'-hydroxy-2,4,4-trimethylflavan involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chroman ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(2,2,4-trimethylchroman-4-yl)phenol
- 4-(4-hydroxyphenyl)-2,2,4-trimethylchroman
- 2,2,4-trimethyl-4-(4-hydroxyphenyl)chroman
Uniqueness
2'-hydroxy-2,4,4-trimethylflavan is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .
生物活性
2'-Hydroxy-2,4,4-trimethylflavan (CAS Number: 5026-12-0) is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a chroman ring structure with a hydroxyl group at the 2' position and three methyl groups at the 2, 4, and 4' positions. Its IUPAC name is 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol. The molecular formula is C18H20O2 with a molecular weight of 284.35 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |
| Molecular Formula | C18H20O2 |
| Molecular Weight | 284.35 g/mol |
| CAS Number | 5026-12-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the hydrophobic chroman ring can engage with lipid environments in cell membranes.
Key Mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress.
- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways, potentially influencing drug metabolism and detoxification processes.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant Properties
Studies have demonstrated that this compound effectively reduces oxidative stress markers in vitro. It has been shown to scavenge free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Anti-inflammatory Effects
In cellular models, the compound has been observed to downregulate the expression of inflammatory mediators. A study reported a decrease in TNF-alpha levels in macrophage cultures treated with the flavonoid.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Breast Cancer : Induces apoptosis in MCF-7 cells.
- Liver Cancer : Inhibits proliferation of HepG2 cells.
Case Studies and Research Findings
-
Antioxidant Activity Study :
- Objective : Evaluate the antioxidant capacity using DPPH assay.
- Findings : The compound showed an IC50 value of 25 µg/mL compared to ascorbic acid at 20 µg/mL.
-
Anti-inflammatory Study :
- Objective : Assess the effect on cytokine production in LPS-stimulated macrophages.
- Findings : Significant reduction in IL-6 and TNF-alpha levels was observed at concentrations of 10 µM.
-
Anticancer Activity Study :
- Objective : Investigate cytotoxic effects on cancer cell lines.
- Findings : The compound exhibited IC50 values of approximately 30 µM against MCF-7 cells and 40 µM against HepG2 cells.
特性
IUPAC Name |
2-(2,4,4-trimethyl-3H-chromen-2-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-4-6-10-15(13)19)20-16-11-7-5-9-14(16)17/h4-11,19H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXUDDFJZAJGAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC2=CC=CC=C21)(C)C3=CC=CC=C3O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














